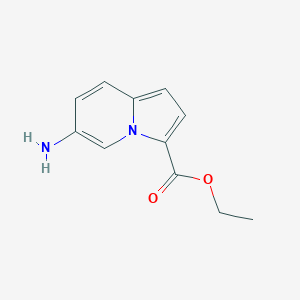![molecular formula C12H13IN2O2 B8188365 tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8188365.png)
tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H13IN2O2. It is a halogenated heterocyclic compound that contains both pyrrole and pyridine rings. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method involves the reaction of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: tert-Butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).
Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents (e.g., ethanol, methanol).
Major Products Formed:
Substitution Reactions: Substituted pyrrolo[3,2-b]pyridine derivatives.
Coupling Reactions: Biaryl or heteroaryl compounds.
Reduction Reactions: tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate.
科学的研究の応用
Chemistry: tert-Butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is used as a building block in organic synthesis. It is valuable for constructing complex heterocyclic compounds and for introducing pyrrolo[3,2-b]pyridine moieties into target molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug discovery. It serves as a precursor for synthesizing bioactive molecules that may exhibit anticancer, antiviral, or antibacterial properties .
Industry: In the chemical industry, this compound is used in the development of advanced materials, including polymers and dyes. Its unique structure allows for the creation of materials with specific electronic and optical properties .
作用機序
The mechanism of action of tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate binding interactions or undergo metabolic transformations that enhance the compound’s activity. The pyrrolo[3,2-b]pyridine core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules .
類似化合物との比較
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Comparison: tert-Butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the iodine atom at the 3-position of the pyrrolo[3,2-b]pyridine ring. This structural feature imparts distinct reactivity and binding properties compared to its analogs. For example, the trifluoromethyl-substituted analog may exhibit different electronic properties and reactivity due to the electron-withdrawing nature of the trifluoromethyl group .
特性
IUPAC Name |
tert-butyl 3-iodopyrrolo[3,2-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-8(13)10-9(15)5-4-6-14-10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRAEOQNBFTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

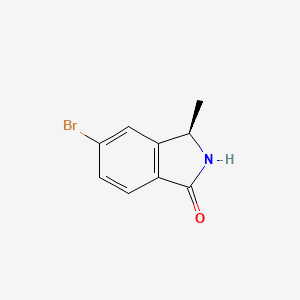
![4-Methoxy-5,6-dihydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B8188294.png)
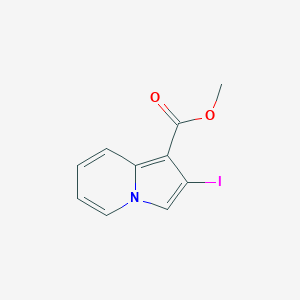


![2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8188315.png)
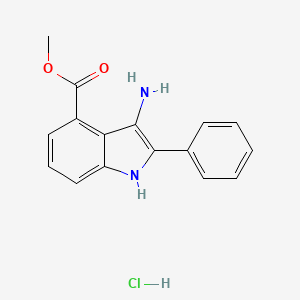
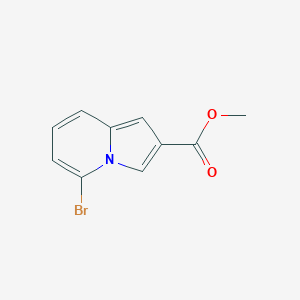
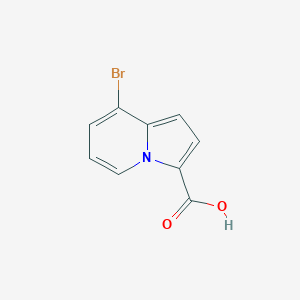
![9-Bromo-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-2-carboxylic acid tert-butyl ester](/img/structure/B8188358.png)
![2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8188366.png)

